N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine
Brand Name: Vulcanchem
CAS No.: 2845126-30-7
VCID: VC18348993
InChI: InChI=1S/C14H19BrClN3O4/c1-13(2,3)22-11(20)19(12(21)23-14(4,5)6)10-8(15)7-9(16)17-18-10/h7H,1-6H3
SMILES:
Molecular Formula: C14H19BrClN3O4
Molecular Weight: 408.67 g/mol

N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine

CAS No.: 2845126-30-7

Cat. No.: VC18348993

Molecular Formula: C14H19BrClN3O4

Molecular Weight: 408.67 g/mol

* For research use only. Not for human or veterinary use.

N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine - 2845126-30-7

Specification

CAS No. 2845126-30-7
Molecular Formula C14H19BrClN3O4
Molecular Weight 408.67 g/mol
IUPAC Name tert-butyl N-(4-bromo-6-chloropyridazin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Standard InChI InChI=1S/C14H19BrClN3O4/c1-13(2,3)22-11(20)19(12(21)23-14(4,5)6)10-8(15)7-9(16)17-18-10/h7H,1-6H3
Standard InChI Key OVIRUMFUQLQSJA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C1=NN=C(C=C1Br)Cl)C(=O)OC(C)(C)C

Introduction

Chemical and Structural Properties

Molecular Architecture

N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine belongs to the pyridazine family, a six-membered aromatic ring containing two nitrogen atoms at adjacent positions. The Boc groups ((CH3)3COC(O)O-\text{(CH}_3\text{)}_3\text{COC(O)O-}) protect the amine moiety, enhancing stability during synthetic reactions. Key structural features include:

  • Bromine (Br): Introduces steric bulk and electrophilic reactivity at the 4-position.

  • Chlorine (Cl): Enhances electronic withdrawal effects at the 6-position.

  • Boc Groups: Provide solubility in organic solvents and prevent unwanted side reactions .

Table 1: Comparative Structural Features of N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine and Its Parent Compound

PropertyN,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine3-Amino-4-bromo-6-chloropyridazine
Molecular FormulaC14H19BrClN3O4\text{C}_{14}\text{H}_{19}\text{BrClN}_3\text{O}_4C4H3BrClN3\text{C}_4\text{H}_3\text{BrClN}_3
Molecular Weight (g/mol)408.67208.44
Functional GroupsBoc-protected amine, Br, ClFree amine, Br, Cl
Key ApplicationsPharmaceutical intermediatePrecursor for derivatization

Physicochemical Characteristics

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to Boc groups.

  • Stability: Stable under inert conditions but susceptible to deprotection under acidic or basic conditions.

  • Spectroscopic Data:

    • IR: Peaks at 1,710 cm1^{-1} (C=O stretch of Boc groups) and 3,300 cm1^{-1} (N-H stretch).

    • NMR: 1H^1\text{H} NMR signals at δ 1.4 ppm (tert-butyl groups) and δ 8.1–8.3 ppm (pyridazine protons) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized from 3-amino-4-bromo-6-chloropyridazine through sequential Boc protection:

  • Amino Protection: Reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., DMAP) yields the bis-Boc derivative.

    C4H3BrClN3+2 Boc2OBaseC14H19BrClN3O4+2 CO2+2 (CH3)3COH\text{C}_4\text{H}_3\text{BrClN}_3 + 2\ \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{C}_{14}\text{H}_{19}\text{BrClN}_3\text{O}_4 + 2\ \text{CO}_2 + 2\ \text{(CH}_3\text{)}_3\text{COH}
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

Optimization Challenges

  • Regioselectivity: Competing reactions at the 3-amino group require controlled stoichiometry.

  • Deprotection Risks: Overexposure to acidic conditions may cleave Boc groups prematurely .

Applications in Pharmaceutical Research

Intermediate for Kinase Inhibitors

The compound’s halogenated pyridazine core facilitates interactions with ATP-binding pockets in kinases. For example, derivatives of imidazo[1,2-b]pyridazine (a related scaffold) inhibit BCL-ABL kinase, a target in chronic myeloid leukemia therapy .

Antibiotic Development

Bromine and chlorine atoms enhance antibacterial activity by disrupting bacterial cell wall synthesis. Analogous pyridazine derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .

Table 2: Biological Activities of Pyridazine-Based Compounds

Compound ClassTarget EnzymeIC50_{50} (nM)Therapeutic Area
Imidazo[1,2-b]pyridazineBCL-ABL kinase12Oncology
Halogenated pyridazinesDNA gyrase450Infectious diseases

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The Boc-protected amine serves as a directing group, enabling selective binding to catalytic sites. Molecular docking studies suggest hydrogen bonding between the pyridazine nitrogen and kinase hinge regions .

Pharmacokinetic Considerations

  • Metabolic Stability: Boc groups reduce hepatic clearance by shielding the amine from cytochrome P450 oxidation.

  • Blood-Brain Barrier Permeability: LogP of 1.27 predicts moderate CNS penetration, suitable for neuroactive agents .

Comparative Analysis with Related Compounds

Parent Compound: 3-Amino-4-bromo-6-chloropyridazine

  • Reactivity: The free amine undergoes undesired side reactions (e.g., oxidation), necessitating Boc protection for complex syntheses.

  • Applications: Limited to small-scale derivatization due to instability.

Imidazo[1,2-b]pyridazine Derivatives

  • Enhanced Potency: Fusion with imidazole rings improves kinase inhibition 10-fold compared to pyridazine alone .

Future Perspectives

  • Targeted Drug Delivery: Conjugating the compound with antibody-drug conjugates (ADCs) may enhance tumor-specific uptake.

  • Sustainable Synthesis: Developing catalytic methods to reduce Boc group waste.

  • Neurodegenerative Disease Research: Exploring interactions with tau protein kinases in Alzheimer’s models .

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